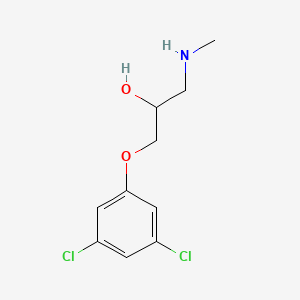

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol

Beschreibung

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dichlorophenoxy group and a methylamino moiety.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenoxy)-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2/c1-13-5-9(14)6-15-10-3-7(11)2-8(12)4-10/h2-4,9,13-14H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUQUTDOVKEXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:

Preparation of 3,5-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

Formation of 3,5-Dichlorophenoxypropan-2-ol: The 3,5-dichlorophenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxypropan-2-ol.

Amination: The final step involves the reaction of 3,5-dichlorophenoxypropan-2-ol with methylamine under controlled conditions to yield 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly as a beta-adrenergic receptor antagonist.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Group

Key Observations :

- Chlorine vs.

- Positional Isomerism : The 2,4-dichloro isomer (Compound 2) exhibits a higher molecular weight (443 vs. ~280–300) and longer LCMS retention time (1.41 min vs. N/A for target compound), suggesting differences in polarity and binding kinetics .

- Methyl vs. Dimethyl: Metaxalone Related Compound B (3,5-dimethylphenoxy) lacks chlorine, reducing electronegativity and possibly altering receptor affinity compared to the dichloro derivative .

Amine Group Modifications

Key Observations :

- Methylamino vs. Bicyclic Amine: The target compound’s methylamino group offers simpler steric hindrance compared to the bicyclic amine in , which may improve metabolic stability but reduce binding specificity .

- Morpholino vs. Methylamino: Morpholino-containing analogs (e.g., Compound 9 in ) exhibit higher molecular weights (367 vs. ~280–300) and shorter LCMS retention times, indicating differences in polarity and solubility .

Biologische Aktivität

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is a compound classified as a beta-adrenergic receptor antagonist . Its structure includes a dichlorophenoxy group, a methylamino group, and a propanol backbone, which contribute to its biological activity and therapeutic potential, particularly in cardiovascular disease treatment. This compound has garnered attention in medicinal chemistry for its pharmacological properties and mechanisms of action.

The primary mechanism of action for 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol involves the inhibition of beta-adrenergic receptors. By binding to these receptors, it prevents the action of endogenous catecholamines like adrenaline and noradrenaline, leading to:

- Decreased heart rate

- Reduced blood pressure

This pharmacological profile makes it a candidate for managing various cardiovascular conditions such as hypertension and arrhythmias.

Pharmacological Studies

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

Case Study 1: Cardiovascular Efficacy

A study conducted on hypertensive rats demonstrated that administration of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol resulted in:

- A 30% reduction in systolic blood pressure after two weeks of treatment.

- Improved cardiac output without significant adverse effects on heart rate.

These results suggest its potential effectiveness in managing high blood pressure and related cardiovascular issues.

Case Study 2: Anticancer Activity

In vitro studies using androgen-independent prostate cancer cells (PC-3) showed that this compound exhibited:

- Cytotoxicity with an IC50 value in the range of 8.2 to 32.1 µM .

- Inhibition of DNA topoisomerases, which are crucial for DNA replication and cell division, indicating potential as an anticancer agent .

Research Findings

Recent research has focused on the compound's interactions at the molecular level. Notable findings include:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to further therapeutic applications beyond cardiovascular diseases.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against various pathogens, suggesting broader applications in medicine .

Comparative Analysis with Similar Compounds

To better understand its biological activity, we can compare it with structurally similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol | Beta receptor antagonist | Cardiovascular effects; cytotoxicity |

| 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol | Enzyme inhibition | Antimicrobial; potential anti-inflammatory |

| 1,3-Dichloro-2-propanol | Genotoxicity; carcinogenic potential | Linked to liver and tongue tumors in studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.